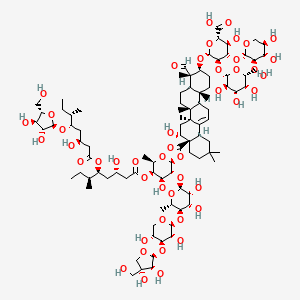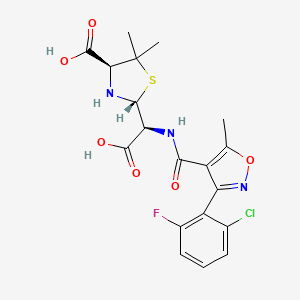
L-Tetrahydrofolsäure-d4 (Hauptbestandteil) (>70 Prozent beim Verpacken)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of L-Tetrahydrofolic Acid and its derivatives involves multi-step processes that often start with the precursor folic acid. A novel approach involves the stereoselective hydrogenation of folic acid dimethyl ester benzenesulfonate, achieving optically pure L-tetrahydrofolic acid through careful catalyst selection and crystallization techniques (Groehn, Moser, & Pugin, 2005).
Wissenschaftliche Forschungsanwendungen
Katalytische Hydrierung
L-Tetrahydrofolsäure-d4 wird bei der katalytischen Hydrierung von Folsäure verwendet. Dieser Prozess beinhaltet die Verwendung von Durchfluss-Technologie mit Raney-Nickel als Katalysator. Durch Optimierung der Reaktionsbedingungen wurde eine hohe Umwandlungsrate von Folsäure (>99%) und eine hohe Selektivität (99%) von Tetrahydrofolat erreicht {svg_1}.
Synthese von aktiven Derivaten
L-Tetrahydrofolsäure-d4 wird bei der Synthese von aktiven Derivaten verwendet. Beispielsweise wurde ein hochreines Calcium-6 S -5-Methyltetrahydrofolat (6 S -5-MTHF.Ca) aus Tetrahydrofolat gewonnen, das durch kontinuierliche Hydrierung durch chirale Auflösung, Methylierung, Salzausfällung und Umkristallisation erhalten wurde {svg_2}.
Stoffwechsel von Aminosäuren
L-Tetrahydrofolsäure-d4 ist ein Kofaktor in vielen biochemischen Reaktionen, insbesondere im Stoffwechsel von Aminosäuren {svg_3}. Es spielt eine entscheidende Rolle bei der Synthese von Aminosäuren, die die Bausteine von Proteinen sind.
Nukleinsäure-Stoffwechsel
L-Tetrahydrofolsäure-d4 spielt auch eine wichtige Rolle im Stoffwechsel von Nukleinsäuren {svg_4}. Nukleinsäuren sind für alle bekannten Lebensformen essenziell, und ihr Stoffwechsel ist entscheidend für die Prozesse der Replikation, Transkription und Translation.
Vitamin B9-Derivat
L-Tetrahydrofolsäure-d4 ist ein Derivat von Folsäure (Vitamin B9), einem wasserlöslichen Vitamin, das zur Vitamin-B-Familie gehört {svg_5}. Folsäure selbst ist im menschlichen Körper inaktiv, aber sie ist ein Vorläufer des biologisch aktiven Moleküls 5-Methyltetrahydrofolat (5-MTHF), das in der Leber durch hepatische Reduktase gebildet wird {svg_6}.
Pharmazeutische Anwendungen
Aufgrund seiner Rolle als Kofaktor in vielen biochemischen Reaktionen hat L-Tetrahydrofolsäure-d4 potenzielle pharmazeutische Anwendungen. Es könnte bei der Entwicklung von Medikamenten eingesetzt werden, die auf Stoffwechselstörungen, Krebs und andere Krankheiten abzielen, bei denen der Stoffwechsel von Aminosäuren und Nukleinsäuren gestört ist {svg_7}.
Wirkmechanismus
Target of Action
L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .
Mode of Action
L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .
Biochemical Pathways
L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .
Pharmacokinetics
Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .
Result of Action
Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .
Action Environment
The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .
Safety and Hazards
While specific safety and hazard information for L-Tetrahydrofolic Acid-d4 is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
L-Tetrahydrofolic Acid-d4 is a labelled analogue of L-Tetrahydrofolic Acid, which is a folic acid derivative. It is a cofactor in many bio-reactions, especially in the metabolism of amino acids and nucleic acids . This suggests potential future directions in studying its role in these metabolic processes and its potential applications in related fields .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Tetrahydrofolic Acid-d4 (Major) involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Glutamic acid", "Pteridine", "Para-aminobenzoic acid", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-Glutamic acid is reacted with pteridine in the presence of sodium borohydride and deuterium oxide to form dihydrofolate-d4.", "Step 2: Para-aminobenzoic acid is reacted with dihydrofolate-d4 in the presence of sodium hydroxide and hydrochloric acid to form L-Tetrahydrofolic Acid-d4.", "Step 3: L-Tetrahydrofolic Acid-d4 is purified using a combination of methanol, ethanol, acetic acid, and diethyl ether to yield the final product with a purity of >70% when packaged." ] } | |
CAS-Nummer |
1356841-72-9 |
Molekularformel |
C₁₉H₁₉D₄N₇O₆ |
Molekulargewicht |
449.45 |
Synonyme |
N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




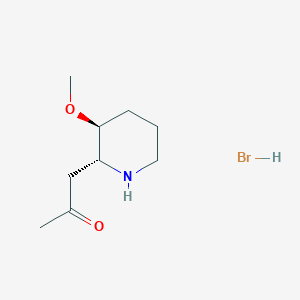
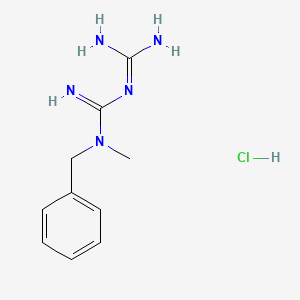
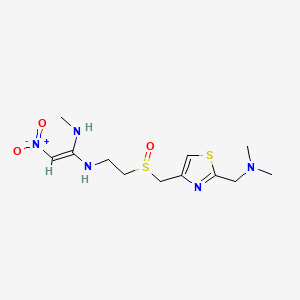
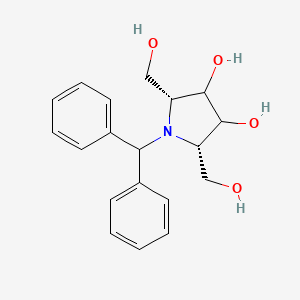
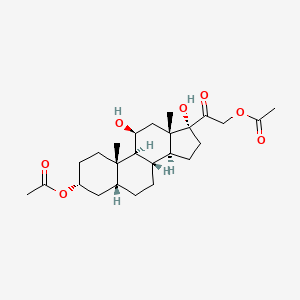

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
